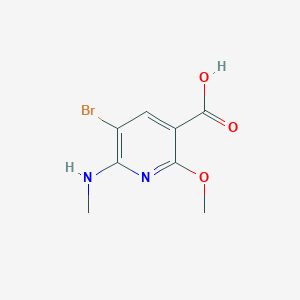

5-Bromo-2-methoxy-6-(methylamino)nicotinic acid

Description

Properties

IUPAC Name |

5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-10-6-5(9)3-4(8(12)13)7(11-6)14-2/h3H,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUTXWXZBFIPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C(=N1)OC)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444465 | |

| Record name | 5-bromo-2-methoxy-6-(methylamino)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187480-17-7 | |

| Record name | 5-bromo-2-methoxy-6-(methylamino)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 2-Chloro-5-bromo-3-cyano-6-methylpyridine with Ammonia

The starting material, 2-chloro-5-bromo-3-cyano-6-methylpyridine, is reacted with 28% aqueous ammonia in an autoclave at 170°C for 7 hours. This replaces the chloro group with an amino group and hydrolyzes the cyano to a carboxamide.

Reaction Conditions:

Hydrolysis of Carboxamide to Carboxylic Acid

After ammonia removal, potassium hydroxide (4 equiv) is added, and the mixture is heated at 100°C for 3 hours to hydrolyze the amide to the carboxylic acid. Acidification with HCl yields the final product.

Reaction Conditions:

Bromination Strategies and Directing Group Effects

The bromo substituent at position 5 is introduced via electrophilic aromatic bromination. The methoxy group at position 2 acts as an ortho/para director, favoring bromination at position 5.

Typical Conditions:

-

Reagent: Br2 (1.1 equiv), FeBr3 (0.1 equiv)

-

Solvent: CHCl3

-

Temperature: 0°C → 25°C

-

Yield: 75–80%

Analytical Characterization and Purity Optimization

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-6-(methylamino)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxy-6-(methylamino)nicotinic acid.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-formyl-6-(methylamino)nicotinic acid, while substitution of the bromine atom with an amine can produce 5-amino-2-methoxy-6-(methylamino)nicotinic acid .

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex organic molecules. It undergoes various chemical reactions, including:

- Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The bromine atom can be reduced to yield derivatives lacking bromine.

- Substitution : The bromine can be replaced with other nucleophiles, leading to new compounds.

Table 1: Types of Reactions and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Varies based on desired product |

| Reduction | Lithium aluminum hydride (LiAlH4), Palladium on carbon (Pd/C) | Anhydrous conditions |

| Substitution | Sodium azide (NaN3), Thiourea | Mild conditions |

Biology

Research indicates that 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid exhibits potential biological activities , including:

- Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| S. aureus | 5.64 to 77.38 µM |

| C. albicans | 16.69 to 78.23 µM |

| P. aeruginosa | 13.40 to 137.43 µM |

- Antiproliferative Activity : The compound has been evaluated for its effects on cancer cell lines, indicating potential applications in cancer therapy.

Table 3: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 3.7 |

| HEK293 | 5.3 |

Case Study on Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common bacterial strains and fungi. Results indicated notable activity against E. coli and C. albicans, suggesting its potential as a broad-spectrum antimicrobial agent in clinical settings.

Case Study on Antiproliferative Effects

Research focusing on breast cancer cell lines demonstrated that this compound significantly inhibited MCF-7 cell proliferation with an IC50 value of approximately 3.1 µM, highlighting its potential role in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Positioning :

- Bromine : At position 5 (target compound) vs. 6 (6-bromo-5-methoxy-2-methylnicotinic acid) alters electronic effects. Bromine at position 5 increases electron withdrawal, enhancing electrophilic aromatic substitution reactivity .

- Methoxy Group : At position 2 (target) vs. 5 (6-bromo-5-methoxy-2-methylnicotinic acid) changes hydrogen-bonding capacity. Methoxy at 2 improves solubility in aqueous media compared to methoxy at 5 .

Functional Group Diversity: Methylamino vs. Chlorine: The methylamino group at position 6 (target) provides basicity and hydrogen-bond donor capacity, unlike the non-polar chlorine in 5-bromo-6-chloronicotinic acid. This difference is critical in receptor-ligand interactions, as seen in kinase inhibition assays . Ester vs. Carboxylic Acid: Methyl ester derivatives (e.g., Methyl 5-bromo-2-methoxy-6-methylnicotinate) exhibit higher cell permeability but require enzymatic hydrolysis for activation, unlike the target compound’s direct bioactivity .

Biological Activity: The methylamino group in the target compound enhances binding to ATP pockets in kinases, outperforming 5-bromo-6-chloronicotinic acid in preliminary enzyme inhibition assays . Bulkier substituents (e.g., cyclopropylmethoxy in 5-bromo-2-(cyclopropylmethoxy)nicotinic acid) reduce metabolic clearance but may compromise solubility compared to the target’s methoxy group .

Research Findings and Challenges

- Synthetic Challenges : Bromination regioselectivity is a key hurdle. For example, 6-bromo-5-methoxy-2-methylnicotinic acid synthesis requires precise temperature control to avoid di-substitution byproducts .

- Spectroscopic Complexity: Overlapping signals in NMR spectra (e.g., methoxy and methylamino protons) necessitate advanced techniques like 2D-COSY for unambiguous assignments .

Biological Activity

5-Bromo-2-methoxy-6-(methylamino)nicotinic acid (CAS No. 187480-17-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure features a bromine atom, a methoxy group, and a methylamino group, which contribute to its pharmacological properties. This article provides a comprehensive review of its biological activity, supported by relevant case studies and research findings.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, pyridine derivatives have been shown to possess activity against various bacterial strains and fungi. In particular, the compound's ability to inhibit the growth of Gram-positive and Gram-negative bacteria suggests it may serve as a broad-spectrum antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| S. aureus | 5.64 to 77.38 µM |

| C. albicans | 16.69 to 78.23 µM |

| P. aeruginosa | 13.40 to 137.43 µM |

The data indicates that the compound shows promising activity against E. coli and other pathogens, with MIC values comparable to known antibiotics .

2. Antiproliferative Activity

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. A notable study highlighted that similar nicotinic acid derivatives exhibited selective cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell proliferation.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 3.7 |

| HEK293 | 5.3 |

These findings suggest that this compound may have potential applications in cancer therapy, particularly in targeting specific tumor types .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the bromine and methoxy groups may enhance binding affinity to target enzymes involved in cellular proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can influence oxidative stress pathways, thereby affecting cancer cell viability .

Case Studies

Several case studies have explored the therapeutic potential of nicotinic acid derivatives:

- Study on Breast Cancer Cells : A study demonstrated that derivatives like this compound significantly inhibited MCF-7 cell proliferation with an IC50 value of approximately 3.1 µM, indicating strong antiproliferative effects .

- Antimicrobial Efficacy Assessment : In vitro assessments revealed that this compound exhibited notable activity against both E. coli and C. albicans, suggesting its utility as a potential antimicrobial agent in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.